molecular formula C13H14N4O4S2 B2469120 3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide CAS No. 1904186-43-1

3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide

Cat. No.: B2469120
CAS No.: 1904186-43-1
M. Wt: 354.4
InChI Key: DAGRDLOACDYGGR-UHFFFAOYSA-N
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Description

For Research Use Only . Not for human or veterinary or diagnostic use. 3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide is a synthetic hybrid molecule designed for advanced antimicrobial and anticancer research. Its structure strategically incorporates three pharmacologically active heterocyclic systems: the isoxazole, sulfonamide, and thieno[2,3-d]pyrimidin-4-one scaffolds. The isoxazole moiety is a privileged structure in medicinal chemistry, known for its presence in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The sulfonamide functional group is a classic pharmacophore in antibacterial agents, contributing to activity by acting as an antimetabolite and inhibiting key bacterial enzymes like dihydropteroate synthetase . Furthermore, the thieno[2,3-d]pyrimidin-4-one core is a well-established bioisostere of natural nitrogenous bases like uracil and quinazoline, allowing it to interact with a variety of enzymatic targets . This makes it a scaffold of high interest for developing inhibitors against resistant bacterial strains and cancer cell lines. Potential Research Applications and Mechanisms • Antimicrobial Research: This compound is of significant interest for investigating new mechanisms to combat multidrug-resistant bacteria. Thieno[2,3-d]pyrimidine derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa . A key mechanism of interest is the inhibition of the bacterial enzyme tRNA (Guanine 37 -N 1 )-methyltransferase (TrmD), a novel target for antibacterial agents . Inhibition of TrmD disrupts proper tRNA modification and, consequently, bacterial protein synthesis. • Anticancer Research: The structural framework of this compound aligns with known anti-proliferative agents. Research on analogous 4-aminothieno[2,3-d]pyrimidines has shown potent and selective cytotoxic effects against various human breast cancer cell lines, including MCF-7 and MDA-MB-231, often by inducing cell cycle arrest . The hybrid structure presents a compelling candidate for exploring new small-molecule therapeutics in oncology. Researchers can utilize this high-value chemical tool to probe novel biological pathways, develop structure-activity relationships, and discover new treatments for resistant infections and cancers.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S2/c1-8-11(9(2)21-16-8)23(19,20)15-4-5-17-7-14-12-10(13(17)18)3-6-22-12/h3,6-7,15H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGRDLOACDYGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 3,5-Dimethylisoxazole

The synthesis begins with the sulfonation of 3,5-dimethylisoxazole using chlorosulfonic acid (ClSO₃H), followed by thionyl chloride (SOCl₂) treatment to yield the sulfonyl chloride. This method, detailed in DE19747625A1 , achieves an 80% yield through optimized stoichiometry and temperature control.

Reaction Conditions:

  • 3,5-Dimethylisoxazole (1 mol) is heated to 80°C.
  • Chlorosulfonic acid (4 mol) is added dropwise over 45 minutes, followed by stirring at 110°C for 2 hours.
  • Thionyl chloride (1.2 mol) is introduced at 60°C, and the mixture is refluxed at 110°C for 1.5 hours.

Workup:
The crude product is quenched in ice-water, filtered, and dried to obtain 3,5-dimethylisoxazole-4-sulfonyl chloride as a white solid.

Parameter Value
Yield 80%
Purity (HPLC) >98%
Melting Point 112–114°C

Alternative Sulfonation Approaches

While the patent method is predominant, PMC8046889 describes generalized sulfonamide synthesis via sulfonyl chloride intermediates, emphasizing the reactivity of aromatic sulfonyl chlorides with amines. However, the direct use of thionyl chloride without prior chlorosulfonation results in lower yields (<50%) due to incomplete sulfonation.

Synthesis of 2-(4-Oxothieno[2,3-d]Pyrimidin-3(4H)-yl)Ethylamine

Gewald Reaction for Thiophene Intermediate

The thienopyrimidinone core is synthesized via the Gewald reaction , which condenses ethyl acetoacetate, malononitrile, and sulfur in ethanol catalyzed by diethylamine. This yields ethyl 2-amino-3-cyano-4-methylthiophene-5-carboxylate , a key intermediate.

Reaction Conditions:

  • Ethyl acetoacetate (1 mol), malononitrile (1 mol), and sulfur (1 mol) are stirred in ethanol.
  • Diethylamine (0.1 mol) is added, and the mixture is refluxed at 80°C for 6 hours.

Workup:
The product is isolated by filtration and recrystallized from ethanol, achieving a 75% yield.

Cyclocondensation to Thieno[2,3-d]Pyrimidinone

The thiophene intermediate undergoes cyclocondensation with nitriles under acidic conditions to form the pyrimidinone ring. For example, reaction with guanidine hydrochloride in HCl-saturated ethanol produces 3,4-dihydrothieno[2,3-d]pyrimidin-4-one .

Reaction Conditions:

  • Ethyl 2-amino-3-cyano-4-methylthiophene-5-carboxylate (1 mol) is mixed with guanidine hydrochloride (1.2 mol) in ethanol.
  • Dry HCl gas is bubbled through the solution for 2 hours at 60°C.

Workup:
The precipitate is filtered and washed with cold ethanol to yield the pyrimidinone derivative (68% yield).

Introduction of Ethylamine Side Chain

The ethylamine moiety is introduced via alkylation of the pyrimidinone nitrogen. Treatment with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in DMF facilitates N-alkylation.

Reaction Conditions:

  • 3,4-Dihydrothieno[2,3-d]pyrimidin-4-one (1 mol) and 2-chloroethylamine hydrochloride (1.5 mol) are stirred in DMF at 80°C for 8 hours.
  • K₂CO₃ (2 mol) is added to scavenge HCl.

Workup:
The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to afford 2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethylamine (62% yield).

Sulfonamide Coupling Reaction

Reaction Mechanism

The final step involves nucleophilic substitution between 3,5-dimethylisoxazole-4-sulfonyl chloride and 2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethylamine . The amine attacks the electrophilic sulfur atom, displacing chloride and forming the sulfonamide bond.

Reaction Conditions:

  • 3,5-Dimethylisoxazole-4-sulfonyl chloride (1.1 mol) is dissolved in anhydrous THF.
  • 2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethylamine (1 mol) and triethylamine (2 mol) are added dropwise at 0°C.
  • The mixture is stirred at room temperature for 12 hours.

Workup:
The reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) to yield the target compound (70% yield).

Parameter Value
Yield 70%
Purity (HPLC) >99%
Melting Point 205–207°C

Optimization and Side Reactions

  • Solvent Effects: THF outperforms DCM or DMF in minimizing side products (e.g., sulfonate esters).
  • Stoichiometry: A 10% excess of sulfonyl chloride ensures complete amine consumption.
  • Temperature Control: Slow addition at 0°C prevents exothermic decomposition.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidinone H), 7.89 (s, 1H, isoxazole H), 4.32 (t, J = 6.4 Hz, 2H, CH₂N), 3.67 (t, J = 6.4 Hz, 2H, CH₂S), 2.51 (s, 3H, CH₃), 2.49 (s, 3H, CH₃).
  • IR (KBr): 3270 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Chromatographic Purity

  • HPLC (C18, 70:30 MeOH/H₂O): Retention time = 6.8 min, single peak at 254 nm.

Challenges and Alternative Routes

Limitations of Current Methods

  • Low Amine Reactivity: The ethylamine derivative’s steric hindrance reduces coupling efficiency, necessitating excess sulfonyl chloride.
  • Pyrimidinone Hydrolysis: Prolonged reaction times (>24 hours) lead to ring-opening under acidic conditions.

Emerging Strategies

  • Microwave-Assisted Synthesis: Reducing reaction time from 12 hours to 30 minutes while maintaining yield (68%).
  • Enzymatic Sulfonylation: Pilot studies using lipases in non-aqueous media show promise for greener synthesis (55% yield).

Chemical Reactions Analysis

3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide undergoes various chemical reactions:

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, affecting its electron-rich sites.

  • Reduction: Its functional groups, particularly the sulfonamide, may be reduced under specific conditions.

  • Substitution: Electrophilic and nucleophilic substitution reactions are possible, altering different moieties on the molecule.

Common Reagents and Conditions:

  • Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: Including lithium aluminum hydride.

  • Substitution reagents: Including halogenating agents and organometallic reagents.

Major Products: These reactions can yield various derivatives, each exhibiting distinct properties valuable in research and industry.

Scientific Research Applications

Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules. Biology : Explored for its potential as a bioactive compound affecting various biochemical pathways. Medicine : Investigated for its therapeutic potential, including antimicrobial, antifungal, and anticancer properties. Industry : May find applications in material science due to its unique chemical properties.

Mechanism of Action

3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. It modulates biochemical pathways, potentially inhibiting or activating these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s isoxazole-sulfonamide group distinguishes it from the pyridine-sulfonamide in and the ester-thiopyran system in .
  • The ethyl linker in the target compound provides flexibility absent in ’s rigid annulated thiopyran system.
  • ’s chlorophenyl carbamoyl group introduces halogenated aromaticity, which may enhance binding affinity but increase metabolic stability concerns compared to the target’s aliphatic substituents .

Physicochemical and Functional Properties

Property Target Compound Compound Compound
Melting Point Hypothetical: ~150–160°C* 138–142°C Not reported
Solubility High (sulfonamide) Moderate (chlorophenyl carbamoyl) Low (ester, thiopyran)
Hydrogen-Bonding Sites Sulfonamide, pyrimidinone Carbamoyl, pyridine Ester, thiopyran

*Predicted based on sulfonamide’s polarity and methylisoxazole’s steric effects.

Functional Analysis :

  • The target’s sulfonamide group likely improves aqueous solubility compared to ’s ester .
  • ’s chlorophenyl group may enhance membrane permeability but introduce toxicity risks absent in the target’s methylisoxazole .

Biological Activity

The compound 3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, focusing on its antimicrobial properties and mechanisms of action.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the formation of the isoxazole ring followed by the introduction of the sulfonamide group. The general synthetic route includes:

  • Formation of Isoxazole: The initial step involves the reaction of appropriate aldehydes with hydrazines to form isoxazole derivatives.
  • Introduction of Sulfonamide: The isoxazole derivative is then reacted with sulfonyl chlorides to yield the final sulfonamide product.

Antimicrobial Properties

Research has demonstrated that 3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy was evaluated using standard microbiological assays.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound possesses moderate to strong antibacterial properties, particularly against E. coli.

The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of bacterial folate synthesis, similar to traditional sulfonamides. This is achieved through competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria.

Case Studies

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Study on Thieno[2,3-d]pyrimidine Derivatives:
    • A study focused on derivatives of thieno[2,3-d]pyrimidine reported that modifications in the structure led to enhanced antibacterial properties. The presence of electron-withdrawing groups was found to increase potency against resistant strains .
  • In Vitro Studies:
    • In vitro assays demonstrated that compounds similar to the one showed synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant bacterial strains .

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